(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16301107
InChI: InChI=1S/C19H18N2O3S/c1-3-24-16-10-13(6-9-15(16)22)11-17-18(23)21-19(25-17)20-14-7-4-12(2)5-8-14/h4-11,22H,3H2,1-2H3,(H,20,21,23)/b17-11-
SMILES:
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.4 g/mol

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC16301107

Molecular Formula: C19H18N2O3S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C19H18N2O3S
Molecular Weight 354.4 g/mol
IUPAC Name (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H18N2O3S/c1-3-24-16-10-13(6-9-15(16)22)11-17-18(23)21-19(25-17)20-14-7-4-12(2)5-8-14/h4-11,22H,3H2,1-2H3,(H,20,21,23)/b17-11-
Standard InChI Key NFBNLHUCWYZVON-BOPFTXTBSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C)S2)O
Canonical SMILES CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)O

Introduction

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a complex organic compound belonging to the class of thiazole derivatives. It features a thiazole ring, a hydroxybenzylidene moiety, and an amino group, which are key structural elements contributing to its potential biological activity. This compound is of interest in medicinal chemistry and drug development due to its diverse pharmacological properties.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Common reagents used in these reactions may include bases for substitution reactions and acids for condensation reactions.

Biological Activity and Applications

Thiazole derivatives, including (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one, are known for their diverse biological activities, such as antimicrobial and anti-inflammatory properties. The compound's structural features suggest potential interactions with biological targets, making it a candidate for drug development.

Potential Applications:

  • Pharmacological Applications: Antimicrobial, anti-inflammatory, and possibly anticancer activities.

  • Research Applications: Studies on biological interactions and mechanism of action.

Comparison with Similar Compounds

Similar compounds, such as thiazolidinone derivatives, also exhibit significant biological activities. For example, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one shows potential in various therapeutic applications due to its unique combination of functional groups.

Compound NameStructural FeaturesBiological Activity
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-oneThiazole ring, hydroxybenzylidene, amino groupAntimicrobial, anti-inflammatory
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-oneThiazolidine ring, thioxo group, fluorophenylVarious therapeutic applications

Future Research Directions

Future studies should focus on elucidating the mechanism of action and exploring the compound's potential in drug development. This includes investigating its interactions with specific biological targets and assessing its efficacy in preclinical models.

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